Cas no 80836-03-9 (4-(3,5-dimethylphenyl)piperidine)

4-(3,5-Dimethylphenyl)piperidine is a piperidine derivative featuring a 3,5-dimethylphenyl substituent, which enhances its utility as an intermediate in pharmaceutical and organic synthesis. The compound's structural rigidity and aromatic substitution pattern contribute to its stability and reactivity in various chemical transformations, including reductive amination and nucleophilic substitution. Its well-defined molecular framework makes it suitable for applications in medicinal chemistry, particularly in the development of CNS-targeting agents and receptor modulators. The presence of the dimethylphenyl group may also influence lipophilicity, potentially improving membrane permeability in bioactive molecules. This compound is typically handled under inert conditions due to its sensitivity to oxidation.
4-(3,5-dimethylphenyl)piperidine structure
80836-03-9 structure
Product name:4-(3,5-dimethylphenyl)piperidine
CAS No:80836-03-9
MF:
MW:
CID:4659404

4-(3,5-dimethylphenyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(3,5-dimethylphenyl)piperidine

4-(3,5-dimethylphenyl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-761303-2.5g
4-(3,5-dimethylphenyl)piperidine
80836-03-9 95.0%
2.5g
$1034.0 2025-02-20
Enamine
EN300-761303-0.05g
4-(3,5-dimethylphenyl)piperidine
80836-03-9 95.0%
0.05g
$101.0 2025-02-20
Aaron
AR01CB1Y-5g
4-(3,5-dimethylphenyl)piperidine
80836-03-9 95%
5g
$2129.00 2023-12-14
Aaron
AR01CB1Y-500mg
4-(3,5-dimethylphenyl)piperidine
80836-03-9 95%
500mg
$585.00 2025-02-09
A2B Chem LLC
AW52714-10g
4-(3,5-Dimethylphenyl)piperidine
80836-03-9 95%
10g
$2424.00 2024-04-19
A2B Chem LLC
AW52714-500mg
4-(3,5-Dimethylphenyl)piperidine
80836-03-9 95%
500mg
$464.00 2024-04-19
1PlusChem
1P01CATM-5g
4-(3,5-dimethylphenyl)piperidine
80836-03-9 95%
5g
$1953.00 2024-04-21
1PlusChem
1P01CATM-100mg
4-(3,5-dimethylphenyl)piperidine
80836-03-9 95%
100mg
$243.00 2024-04-21
1PlusChem
1P01CATM-2.5g
4-(3,5-dimethylphenyl)piperidine
80836-03-9 95%
2.5g
$1340.00 2024-04-21
Aaron
AR01CB1Y-250mg
4-(3,5-dimethylphenyl)piperidine
80836-03-9 95%
250mg
$322.00 2025-02-09

Additional information on 4-(3,5-dimethylphenyl)piperidine

4-(3,5-Dimethylphenyl)Piperidine: A Comprehensive Overview

The compound 4-(3,5-dimethylphenyl)piperidine, identified by the CAS number 80836-03-9, is a significant molecule in the field of organic chemistry. This compound belongs to the class of piperidines, which are six-membered cyclic amines. The structure of this compound consists of a piperidine ring substituted with a 3,5-dimethylphenyl group at the 4-position. This substitution pattern imparts unique chemical and physical properties to the molecule, making it valuable in various applications.

Recent studies have highlighted the potential of 4-(3,5-dimethylphenyl)piperidine in drug discovery and development. Researchers have explored its role as a building block in the synthesis of bioactive compounds. For instance, its ability to act as a chiral auxiliary has been utilized in asymmetric synthesis, enabling the construction of complex molecular architectures with high enantioselectivity. This has opened new avenues for the development of pharmaceutical agents targeting various therapeutic areas.

In addition to its synthetic applications, 4-(3,5-dimethylphenyl)piperidine has been studied for its pharmacological properties. Preclinical studies have demonstrated its potential as an analgesic and anti-inflammatory agent. The compound's ability to modulate pain pathways and reduce inflammation makes it a promising candidate for the treatment of chronic pain conditions. Furthermore, its selectivity for certain receptor subtypes suggests that it could be developed into a drug with fewer side effects compared to existing therapies.

The synthesis of 4-(3,5-dimethylphenyl)piperidine has also been optimized in recent years. Traditional methods involving multi-step reactions have been replaced with more efficient protocols that utilize catalytic asymmetric hydrogenation or organocatalysis. These advancements have not only improved the yield and purity of the compound but also reduced the environmental footprint of its production process.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize 4-(3,5-dimethylphenyl)piperidine. These methods provide detailed insights into the compound's molecular structure and stability under different conditions. Such information is crucial for ensuring the quality and consistency of the compound during manufacturing processes.

In conclusion, 4-(3,5-dimethylphenyl)piperidine is a versatile compound with diverse applications in organic synthesis and pharmacology. Its unique properties and recent advancements in synthesis and characterization techniques position it as a valuable tool in both academic research and industrial development. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in the advancement of chemical science.

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